3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A simpler derivative with similar biological activities.
3-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione: Another derivative with a different substitution pattern on the phenyl ring.
3-(3,4-Dimethoxyphenyl)quinazoline: Lacks the dione functionality but shares the core quinazoline structure.
Uniqueness
3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and the quinazoline-2,4-dione core. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
531503-97-6 |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-8-7-10(9-14(13)22-2)18-15(19)11-5-3-4-6-12(11)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
InChI Key |
OBHHEJLBKZGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
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